

The Fruity Enigma: A Technical Guide to the Aroma Compound Hotrienol

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Compound of Interest

Compound Name: Hotrienol

Cat. No.: B1235390

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Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the desirable fruity and floral aromas in a variety of natural products, including grapes, wine, and tea.^[1] Its characteristic scent profile makes it a compound of great interest to the flavor and fragrance industries, as well as to researchers studying plant secondary metabolism and sensory science. This technical guide provides an in-depth exploration of the chemical properties, biosynthesis, natural occurrence, and analytical methodologies pertaining to **hotrienol**, with a focus on quantitative data and detailed experimental protocols.

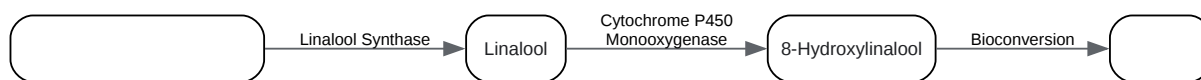
Chemical and Physical Properties

Hotrienol, with the IUPAC name (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, is a chiral molecule, and its enantiomers can exhibit different sensory characteristics.^[2] The (3S)-(+)-enantiomer is described as having a green, fresh flower aroma, while the (3R)-(-)-enantiomer possesses a citrus fruit-juice aroma with a sweet floral note.^[2] Its chemical structure features a hydroxyl group on a branched carbon chain, which is key to its distinct aroma.

Property	Value	Reference
Molecular Formula	C10H16O	[3][4][5]
Molecular Weight	152.23 g/mol	[3][4]
CAS Number	20053-88-7	[3][5]
Appearance	Colourless liquid	[6]
Odor Profile	Fruity, floral, sweet, tropical, woody	[3][7]
Boiling Point (est.)	202°C	[3]
Flash Point (est.)	80.45 °C	[3]
Density	0.877-0.884 g/cm ³	[6][8]
Solubility	Insoluble in water; soluble in ethanol, heptane, and triacetin.	[8]

Biosynthesis of Hotrienol

Hotrienol is a product of the terpenoid biosynthesis pathway in plants.[9][10] The biosynthesis is initiated from the precursor geranyl diphosphate (GPP), which is formed through the methylerythritol phosphate (MEP) pathway in plastids.[9][10][11] The conversion of GPP to **hotrienol** involves several enzymatic steps, primarily mediated by cytochrome P450 monooxygenases.[12] A key intermediate in this pathway is 8-hydroxylinalool. The enzymatic conversion of linalool to its hydroxylated derivatives is a critical step leading to the formation of **hotrienol**.



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Biosynthetic pathway of **hotrienol** from geranyl diphosphate.

Natural Occurrence and Quantitative Data

Hotrienol is a significant volatile compound in a variety of plants, contributing to their characteristic aromas. It is notably present in tea (*Camellia sinensis*), grapes (*Vitis vinifera*), and honey.[7] In certain tea varieties, such as Dongfang Meiren (Oriental Beauty), the production of **hotrienol** is induced by the feeding of the tea jassid (*Jacobiasca formosana*), which leads to a unique honey-like and fruity aroma.[13] In viticulture, **hotrienol** can serve as a marker for specific grape varieties.

Table 1: Concentration of **Hotrienol** in Various Grape Varieties and Wines

Grape Variety/Wine	Concentration (µg/L)	Reference
Weisser Riesling (Wine)	Present	[1]
Gewürztraminer (Wine)	Present	[1]
Albariño (Wine)	~40 (ranging from 5 to 108)	[14]
Loureira (Wine)	~130	[14]
Madeira Wine Musts (Boal, Malvasia, Sercial, Verdelho)	Farnesol, linalool, and α-terpineol are the most abundant monoterpenols. Hotrienol is not explicitly quantified but is a known monoterpenol.	[15]

Table 2: Concentration of **Hotrienol** in Tea

Tea Type/Variety	Concentration	Reference
Kangra Orthodox Black Tea	~1.5% of supercritical fluid extraction extracts	
<i>Camellia sinensis</i> var. <i>assamica</i>	Major volatile constituent	
White Tea	Present, described with a stale note in one study.	[11]

Table 3: Odor Threshold of **Hotrienol**

Matrix	Threshold Concentration	Reference
Wine	~100 µg/L	[14]
Water	Not explicitly found, but OAV calculations in fruit studies suggest low µg/kg thresholds.	[16]

Experimental Protocols

Analysis of Hotrienol using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of **hotrienol** from a liquid matrix such as wine or fruit juice.

Objective: To extract and quantify **hotrienol** from a liquid sample.

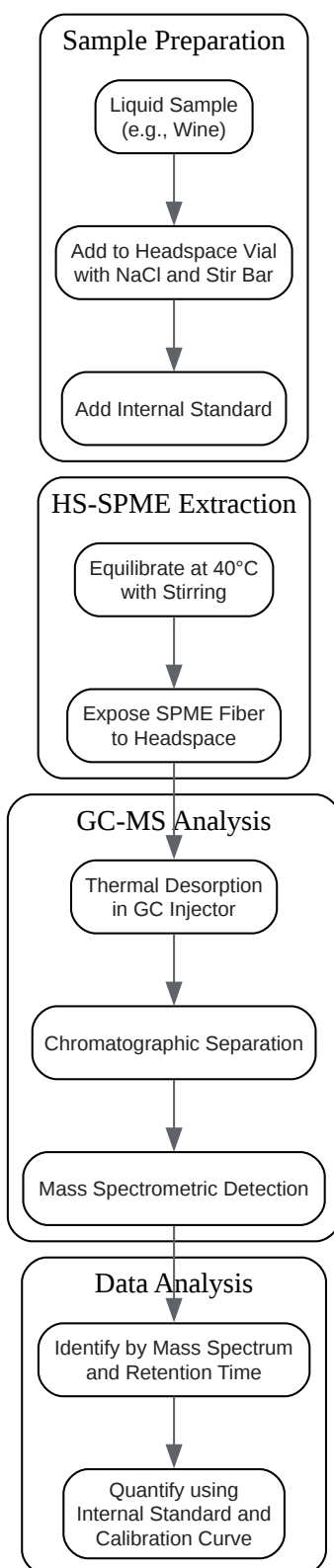
Materials:

- 20 mL headspace vials with PTFE/silicone septa
- Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Sodium chloride (NaCl)
- **Hotrienol** analytical standard
- Internal standard (e.g., 4-methyl-2-pentanol)
- Stir bar

Procedure:

- **Sample Preparation:**
 - Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
 - Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
 - Add a known concentration of the internal standard.
 - Add a small stir bar to the vial.
 - Immediately seal the vial with the septum cap.
- **HS-SPME Extraction:**
 - Place the vial in a heating block or water bath set to a specific temperature (e.g., 40°C).
 - Allow the sample to equilibrate with stirring for a set time (e.g., 15 minutes).
 - Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.
- **GC-MS Analysis:**
 - After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS system for thermal desorption (e.g., 250°C for 5 minutes).
 - **GC Conditions (Example):**
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp at 3°C/min to 240°C, and hold for 5 minutes.

- MS Conditions (Example):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis:
 - Identify **hotrienol** by comparing its mass spectrum and retention time with that of the analytical standard.
 - Quantify the concentration of **hotrienol** by comparing its peak area to the peak area of the internal standard and using a calibration curve prepared with the **hotrienol** standard.



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Workflow for the analysis of **hotrienol** by HS-SPME-GC-MS.

Sensory Analysis of Hotrienol using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for identifying the sensory contribution of **hotrienol** in a complex aroma extract.

Objective: To determine the odor description and intensity of **hotrienol** as it elutes from the gas chromatograph.

Materials:

- Gas Chromatograph with a sniffing port (olfactometry port)
- Aroma extract of the sample
- Trained sensory panel (assessors)
- Data acquisition system for recording sensory responses

Procedure:

- Instrument Setup:
 - The GC is equipped with a column effluent splitter that directs a portion of the eluent to a standard detector (e.g., FID or MS) and the other portion to the heated sniffing port.
 - Humidified air is typically mixed with the eluent at the sniffing port to prevent nasal dehydration of the assessors.
- Sensory Evaluation:
 - An assessor sits at the sniffing port and continuously evaluates the odor of the GC effluent.
 - When an odor is detected, the assessor records the time, a description of the odor (e.g., "fruity," "floral"), and its intensity on a predefined scale (e.g., a 10-point scale).

- This process is repeated with multiple assessors to obtain a consensus on the odor characteristics of the eluting compounds.
- Data Analysis:
 - The olfactometry data (aromagram) is aligned with the chromatogram from the conventional detector.
 - The peak corresponding to **hotrienol** on the chromatogram is matched with the sensory data to confirm its odor description and intensity.
 - Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the extract is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor, which indicates the potency of the odorant.

Conclusion

Hotrienol is a key aroma compound that significantly influences the sensory profile of numerous fruits, beverages, and other natural products. Understanding its chemical properties, biosynthetic origins, and concentration in different matrices is crucial for quality control, product development, and scientific research in the fields of food science, oenology, and plant biology. The detailed analytical protocols provided in this guide offer a robust framework for the accurate identification, quantification, and sensory characterization of this important fruity aroma compound. Further research focusing on the enzymatic and genetic regulation of **hotrienol** biosynthesis could open new avenues for enhancing the aromatic qualities of various agricultural products.

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